- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,
Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)

959237-68-4 structure
Nome do Produto:7-bromo-2,4-dichloro-quinazoline
N.o CAS:959237-68-4
MF:C8H3BrCl2N2
MW:277.932818651199
MDL:MFCD09954890
CID:1027620
PubChem ID:34176248
7-bromo-2,4-dichloro-quinazoline Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Bromo-2,4-dichloroquinazoline
- 2,4-DICHLORO-7-BROMOQUINAZOLINE
- 7-Bromo-2,4-dichloroquizoline
- 7-bromo-2,4-dichioro-quinazoline
- 7-bromo-2,4-dichloro-quinazoline
- PubChem20944
- RDCSNKDVAPJWGR-UHFFFAOYSA-N
- Quinazoline, 7-bromo-2,4-dichloro-
- TRA0051196
- PB19068
- VZ22528
- SY007273
- BC004611
- AB1000938
- W9790
- ST24029893
- 7-Bromo-2,4-dichloroquinazoline (ACI)
-
- MDL: MFCD09954890
- Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
- Chave InChI: RDCSNKDVAPJWGR-UHFFFAOYSA-N
- SMILES: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1
Propriedades Computadas
- Massa Exacta: 275.88600
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 0
- Complexidade: 193
- Superfície polar topológica: 25.8
Propriedades Experimentais
- PSA: 25.78000
- LogP: 3.69910
7-bromo-2,4-dichloro-quinazoline Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- Condição de armazenamento:Inert atmosphere,2-8°C
7-bromo-2,4-dichloro-quinazoline Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-bromo-2,4-dichloro-quinazoline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317107-2.5g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 2.5g |
$85.0 | 2025-03-19 | |
Chemenu | CM104427-10g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 10g |
$272 | 2024-07-18 | |
Enamine | EN300-317107-1.0g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 1.0g |
$69.0 | 2025-03-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-25g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 25g |
¥2500.00 | 2024-07-09 | |
Enamine | EN300-317107-0.25g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 0.25g |
$35.0 | 2025-03-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-0.25g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 0.25g |
¥67.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-10g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 10g |
¥1125.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-100g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 100g |
¥10000.00 | 2024-07-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00660-1G |
7-bromo-2,4-dichloro-quinazoline |
959237-68-4 | 97% | 1g |
¥ 554.00 | 2023-04-12 | |
Chemenu | CM104427-5g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 5g |
$138 | 2024-07-18 |
7-bromo-2,4-dichloro-quinazoline Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Referência
- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; rt; 4 h, 100 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referência
- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; rt; 36 h, reflux
Referência
- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C
Referência
- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
Referência
- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptorNature Chemical Biology, 2020, 16(7), 749-755,
Método de produção 7
Condições de reacção
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 16 h, 0 °C → 110 °C
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referência
- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 3 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
Referência
- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline CoreACS Medicinal Chemistry Letters, 2021, 12(4), 610-616,
Método de produção 10
Condições de reacção
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux
Referência
- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumanniiAntimicrobial Agents and Chemotherapy, 2017, 61(6),,
Método de produção 11
Condições de reacção
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C
Referência
- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 4 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: N,N-Diethylaniline , Phosphorus oxychloride ; 4 h, reflux
Referência
- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonistsBioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907,
Método de produção 14
Condições de reacção
1.1 3 h, rt → 200 °C; cooled
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
Referência
- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,
7-bromo-2,4-dichloro-quinazoline Raw materials
- Urea
- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 2-Amino-4-bromobenzoic acid
- 2-Amino-6-bromobenzoic acid
- 2-Amino-4-bromobenzonitrile
7-bromo-2,4-dichloro-quinazoline Preparation Products
7-bromo-2,4-dichloro-quinazoline Literatura Relacionada
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
959237-68-4 (7-bromo-2,4-dichloro-quinazoline) Produtos relacionados
- 2091238-69-4(4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide)
- 1391051-99-2(Labetalol 1-carboxylic Acid)
- 112476-97-8(methyl (2S)-2-(2S)-2-aminopropanamido-4-(methylsulfanyl)butanoate)
- 2680746-36-3(tert-butyl N-{1-(2-bromophenyl)methylcyclopropyl}carbamate)
- 1251688-45-5(3-phenyl-5-1-(thiophene-2-carbonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 2228249-98-5(3-(5-bromo-2-hydroxyphenyl)methylpiperidin-3-ol)
- 134085-79-3(Zaltoprofen Sulfoxide)
- 2034154-31-7(tert-butyl 4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate)
- 2098062-93-0(2,2-Dimethyl-3-(oxan-3-yl)propanal)
- 942014-09-7(3-(4-methoxyphenyl)-N-4-methyl-3-(2-oxopiperidin-1-yl)phenylpropanamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline

Pureza:99%
Quantidade:10g
Preço ($):204.0